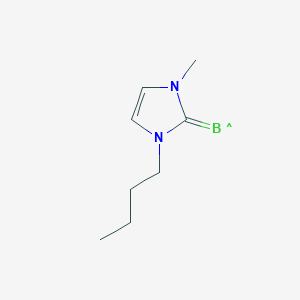
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom bonded to a trihydroboron group and an imidazolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron typically involves the reaction of 1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene with a boron-containing reagent under controlled conditions. One common method is the reaction of the imidazolylidene precursor with borane (BH3) in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The imidazolylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (Et3N).
Major Products
Oxidation: Boron-oxygen compounds, such as boronic acids or boronates.
Reduction: Boron-hydride species, such as diborane (B2H6).
Substitution: Substituted imidazolylidene derivatives.
Scientific Research Applications
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydroboration and hydrogenation reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron involves its interaction with molecular targets through the boron atom. The boron atom can form coordinate bonds with electron-rich species, such as nucleophiles, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron: Unique due to its specific imidazolylidene and trihydroboron structure.
Borane-diphenylphosphine complex: Similar boron-containing compound with different ligands.
Triiodothyronine (T3): Contains iodine atoms and is involved in thyroid hormone regulation.
Properties
Molecular Formula |
C8H14BN2 |
|---|---|
Molecular Weight |
149.02 g/mol |
InChI |
InChI=1S/C8H14BN2/c1-3-4-5-11-7-6-10(2)8(11)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
CVSPOMCJVLCBNN-UHFFFAOYSA-N |
Canonical SMILES |
[B]=C1N(C=CN1CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


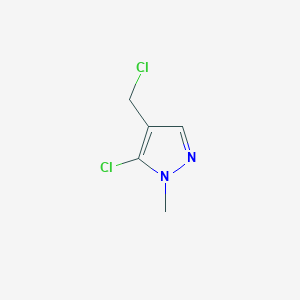
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
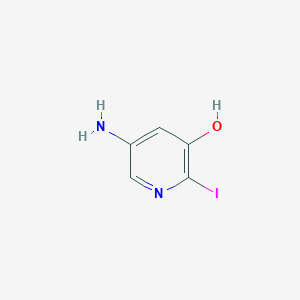
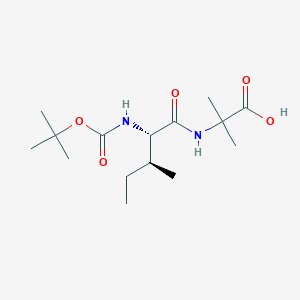
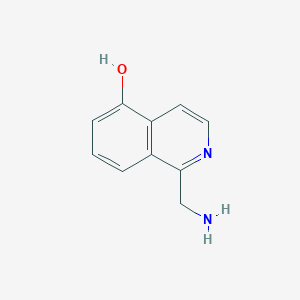
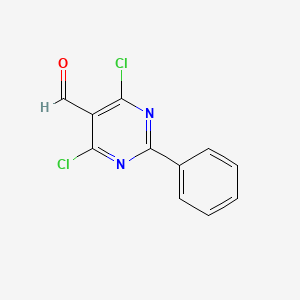
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
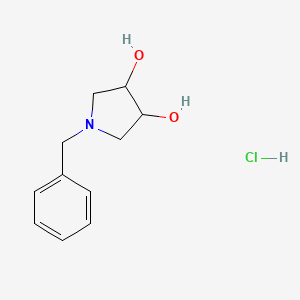
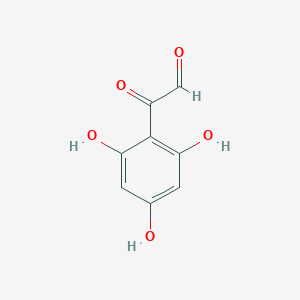
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
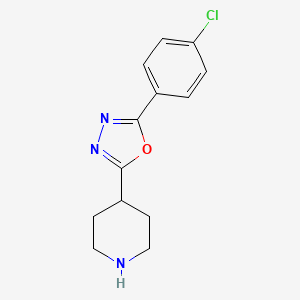
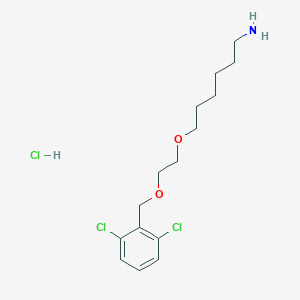
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
